(R)-Pramipexole-d3 Dihydrochloride

説明

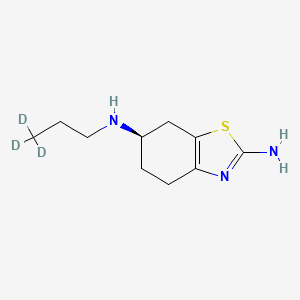

(R)-Pramipexole-d3 Dihydrochloride is a useful research compound. Its molecular formula is C10H17N3S and its molecular weight is 214.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-Pramipexole-d3 dihydrochloride, a deuterated form of pramipexole, is a selective dopamine D3 receptor agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). Its biological activity is characterized by its high affinity for the D3 receptor subtype, which plays a crucial role in modulating dopaminergic signaling in the brain.

- Chemical Name : (R)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride

- Molecular Formula : C₁₀H₁₆D₃Cl₂N₃S

- Molecular Weight : 287.27 g/mol

- Purity : ≥99%

(R)-Pramipexole-d3 exhibits selectivity for dopamine D3 receptors with Ki values indicating strong binding affinity:

- D3 Receptor : 0.5 nM

- D2S Receptor : 3.3 nM

- D2L Receptor : 3.9 nM

- D4 Receptor : 3.9 nM

- D1 and D5 Receptors : Negligible affinity .

The compound's mechanism involves activation of the D3 receptor, leading to downstream effects that influence neuronal activity and neurotransmitter release.

Dopaminergic Activity

Pramipexole has been shown to inhibit dopamine neuron firing, distinguishing it from other dopamine agonists used in Parkinson's treatment . Its selective action on D3 receptors is associated with various behavioral effects, including locomotion modulation and reinforcement behavior .

Neuroprotective Effects

Research indicates that pramipexole exhibits neuroprotective properties by reducing oxidative stress and promoting autophagy in dopaminergic neurons. A study demonstrated that pramipexole inhibits NLRP3 inflammasome activation in astrocytes, suggesting a potential mechanism for neuroprotection in Parkinson's disease models .

Clinical Implications

Pramipexole has been utilized effectively in clinical settings for managing symptoms of Parkinson's disease and RLS. Its pharmacokinetics reveal high bioavailability (>90%) and extensive distribution (approximately 500 L), with minimal metabolism in humans .

Study on Low-Dose Efficacy

A pivotal study explored the effects of low doses of pramipexole (0.3 and 1 mg/kg) on locomotion in animal models. Results indicated significant increases in distance traveled post-treatment, highlighting its effectiveness at modulating motor activity without major side effects .

Impact on Dopamine Release

In zebrafish models, pramipexole treatment significantly reduced electrically stimulated dopamine release, confirming its role as a D3 autoreceptor agonist. The effective concentration (EC50) was determined to be approximately 1.02 μM, underscoring its potency at modulating dopaminergic signaling .

Comparative Table of Biological Activities

| Receptor Type | Ki Value (nM) | Biological Effect |

|---|---|---|

| D3 | 0.5 | Modulation of motor activity |

| D2S | 3.3 | Behavioral reinforcement |

| D2L | 3.9 | Inhibition of neuronal firing |

| D4 | 3.9 | Neuroprotective effects |

| D1 | Negligible | Minimal impact on dopaminergic signaling |

科学的研究の応用

(R)-Pramipexole-d3 Dihydrochloride is a chemical compound with potential applications in scientific research, particularly in the study and treatment of neurological disorders. Pramipexole dihydrochloride, the non-deuterated form, is a dopamine receptor agonist exhibiting selectivity for the D3 receptor and is used to treat Parkinson's disease and Restless Legs Syndrome .

Scientific Research Applications

- Dopamine Receptor Agonist: Pramipexole dihydrochloride is a dopamine receptor agonist with selectivity for the D3 receptor . It has Ki values of 0.5, 3.3, 3.9, and 3.9 nM for D3, D2S, D2L, and D4 receptors, respectively . It exhibits negligible affinity for D1 and D5 receptors .

- Parkinson's Disease Treatment: Pramipexole dihydrochloride displays activity in treating Parkinson's disease . Pramipexole may be used both as early therapy, without concomitant levodopa, and as an adjunct to levodopa in symptomatic treatment .

- Restless Legs Syndrome: Pramipexole dihydrochloride is indicated for symptomatic treatment of moderate to severe idiopathic Restless Legs Syndrome .

Adverse Reactions

- Hallucinations: In placebo-controlled trials in early Parkinson’s disease, hallucinations were observed in 9% of patients receiving pramipexole dihydrochloride, compared with 2.6% of patients receiving placebo . In advanced Parkinson’s disease, where patients received pramipexole dihydrochloride and concomitant levodopa, hallucinations were observed in 16.5% of patients receiving pramipexole dihydrochloride compared with 3.8% of patients receiving placebo .

- Other Adverse Events: 11% of patients treated with placebo discontinued treatment due to adverse events . The events most commonly causing discontinuation of treatment were related to the nervous system, namely hallucinations, dizziness, somnolence, headache and confusion, and to the gastrointestinal system (nausea) .

- Impulse Control Disorders: Pramipexole is associated with a higher risk of impulse-control disorders .

- Suicidality: Patients and caregivers should be aware of the inherent risk of suicidality in patients with Parkinson’s Disease and Restless Legs Syndrome .

特性

IUPAC Name |

(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASDKYOPVNHBLU-ISLPBHIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。